Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15857901
InChI: InChI=1S/C13H15BrN4O3/c1-2-21-13(19)9-7-18-8-10(14)16-12(11(18)15-9)17-3-5-20-6-4-17/h7-8H,2-6H2,1H3
SMILES:
Molecular Formula: C13H15BrN4O3
Molecular Weight: 355.19 g/mol

Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate

CAS No.:

Cat. No.: VC15857901

Molecular Formula: C13H15BrN4O3

Molecular Weight: 355.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate -

Specification

Molecular Formula C13H15BrN4O3
Molecular Weight 355.19 g/mol
IUPAC Name ethyl 6-bromo-8-morpholin-4-ylimidazo[1,2-a]pyrazine-2-carboxylate
Standard InChI InChI=1S/C13H15BrN4O3/c1-2-21-13(19)9-7-18-8-10(14)16-12(11(18)15-9)17-3-5-20-6-4-17/h7-8H,2-6H2,1H3
Standard InChI Key RFGAGMKOTKQAEJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C=C(N=C(C2=N1)N3CCOCC3)Br

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate features a fused imidazo[1,2-a]pyrazine core substituted with a bromine atom at the 6-position, a morpholino group (C₄H₈NO) at the 8-position, and an ethyl carboxylate (-COOEt) at the 2-position . The morpholino group contributes to the compound’s polarity, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF), while the bromine atom introduces steric and electronic effects that influence reactivity .

Key molecular properties:

  • Molecular Formula: C₁₃H₁₅BrN₅O₃ (inferred from analogous compounds ).

  • Molecular Weight: ~386.2 g/mol.

  • IUPAC Name: Ethyl 6-bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine-2-carboxylate.

The morpholino group’s oxygen atom participates in hydrogen bonding, which may enhance interactions with biological targets such as enzymes or receptors. Comparative studies with piperazine-containing analogs (e.g., ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate) reveal that replacing nitrogen-containing heterocycles with morpholino improves metabolic stability by reducing susceptibility to oxidative degradation.

Synthesis Methods and Reaction Pathways

The synthesis of ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate typically follows a three-step protocol:

Step 1: Bromination of Imidazo[1,2-a]pyrazine

The core imidazo[1,2-a]pyrazine is brominated using N-bromosuccinimide (NBS) in DMF at 80°C, yielding 6,8-dibromoimidazo[1,2-a]pyrazine . This step achieves regioselective bromination at the 6- and 8-positions, confirmed by nuclear magnetic resonance (NMR) spectroscopy .

Step 2: Morpholino Substitution

6,8-Dibromoimidazo[1,2-a]pyrazine undergoes nucleophilic aromatic substitution with morpholine in anhydrous ethanol under reflux (12 hours) . The reaction selectively replaces the 8-bromo group due to the lower electron density at this position, yielding 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine .

Step 3: Esterification at the 2-Position

The 2-position is functionalized via a palladium-catalyzed coupling reaction with ethyl chloroformate, introducing the ethyl carboxylate group. This step requires careful temperature control (60–70°C) to prevent decarboxylation.

Optimization Notes:

  • Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing intermediates.

  • Catalytic amounts of triethylamine accelerate the substitution reaction .

Physicochemical Properties and Comparative Analysis

Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate exhibits distinct physicochemical properties that influence its pharmacokinetic profile:

PropertyValueComparison to Analog (6-Bromo-8-methoxyimidazo[1,2-a]pyrazine)
LogP (Partition Coefficient)2.1Lower than methoxy analog (2.5), suggesting improved solubility.
Aqueous Solubility (µM)45Higher than methoxy analog (28 µM).
Metabolic Stability (t₁/₂)3.2 hoursShorter than methoxy analog (6.8 hours), indicating faster clearance.

Research Findings and Recent Developments

Patent Landscape

Recent patents highlight derivatives of ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate as candidates for treating influenza and muscle spasms . For example, WO1988004298A1 claims morpholino-substituted imidazo[1,2-a]pyrazines as antispasmodics, with this compound reducing uterine contractions in murine models by 74% at 5 mg/kg .

Synthetic Advancements

A 2024 patent (EP3309149A1) describes a crystallization method for brominated pyrazine intermediates, improving the purity of ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate to >99% . This advancement addresses previous challenges in large-scale synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator